1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Description
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, a benzyl substituent at the 1-position, and a 3-phenylpropyl chain at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilic character from the aromatic and alkyl substituents.
Properties
IUPAC Name |
1-benzyl-4-(3-phenylpropyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-21(13-7-12-19-8-3-1-4-9-19)14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,23H,7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPWEXDRBOVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-one with phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. After the reaction is complete, the product is purified using column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl positions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol has the following characteristics:
- Molecular Formula : C26H32N2O
- Molecular Weight : 420.55 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in organic solvents such as chloroform and methanol
- Melting Point : 170 to 172 °C
The compound features a piperidine ring with a benzyl group and a 3-phenylpropyl moiety, which contributes to its distinctive pharmacological properties.
Neuropharmacology
This compound primarily interacts with the sigma-1 receptor, which is implicated in various neurological processes. Its significant effects on neurotransmitter systems suggest potential therapeutic implications for conditions such as:
- Alzheimer's Disease : The compound exhibits antioxidant and anti-inflammatory properties, which may help mitigate neurodegeneration.
- Depression and Anxiety Disorders : By modulating neurotransmitter levels, it may offer new avenues for treatment.
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound has notable antioxidant capabilities, which can be beneficial in treating oxidative stress-related conditions. Its anti-inflammatory effects further enhance its therapeutic potential in diseases characterized by chronic inflammation, including:
- Cancer : Potential applications in reducing tumor growth through modulation of inflammatory pathways.
- Neurodegenerative Diseases : Possible protective effects against neuronal damage.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that allow for modifications leading to new derivatives with enhanced biological activities. The versatility of this compound in synthetic organic chemistry opens up opportunities for developing analogs with specific pharmacological profiles.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Study on Neuroprotective Effects : Research demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a neuroprotective agent in Alzheimer's disease models.
- Investigation into Antidepressant-like Effects : Animal studies indicated that administration of this compound resulted in significant antidepressant-like behavior, possibly through modulation of serotonin and dopamine pathways.
- Anticancer Activity Assessment : Preliminary studies showed that this compound could inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved are still under investigation, but it is thought to influence dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pharmacological Activity
- This compound: Likely exhibits H3 receptor antagonism due to the 3-phenylpropyl chain, a feature shared with optimized H3 antagonists . The hydroxyl group may enhance solubility and receptor binding compared to non-hydroxylated analogs.
- Benperidol : A potent antipsychotic with D2 receptor affinity; the benzimidazolone group confers distinct receptor selectivity compared to piperidin-4-ol derivatives.
Biological Activity
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol is a synthetic compound belonging to the piperidine class, characterized by its unique molecular structure, which includes a piperidine ring substituted with a benzyl group and a 3-phenylpropyl moiety. This compound has garnered attention due to its notable biological activities, particularly its interaction with the sigma-1 receptor, which is implicated in various physiological processes and potential therapeutic applications.
- Molecular Formula : C26H32N2O
- Molecular Weight : 420.55 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in organic solvents like chloroform and methanol
- Melting Point : 170 - 172 °C
Biological Activity Overview
This compound exhibits several biological activities, including:
- Sigma-1 Receptor Interaction : This compound acts as a selective ligand for the sigma-1 receptor, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurological disorders such as Alzheimer's disease and other cognitive impairments.
- Antioxidant Properties : It demonstrates antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions, including neurodegenerative diseases.
- Anti-inflammatory Effects : The compound has shown anti-inflammatory properties, suggesting its potential use in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions with biological targets. SAR studies indicate that modifications to the piperidine ring can alter its potency and selectivity. For instance, analogs with different substituents have been synthesized to explore their effects on sigma receptor affinity and biological activity .
Neuropharmacological Implications
Research has highlighted the role of sigma receptors in modulating neurotransmitter release. A study demonstrated that compounds similar to this compound can influence dopamine reuptake, which is crucial for conditions like depression and schizophrenia .
Antiviral Activity
In vitro studies have assessed the antiviral potential of related piperidine derivatives against various viruses. Compounds structurally similar to this compound have shown moderate antiviral activity against HIV and other viruses, indicating a broader spectrum of biological activity beyond neuropharmacology .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine | Piperidine derivative | Dopamine reuptake inhibitor |
| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin | Piperidine derivative | Altered activity due to trifluoromethyl group |
| 4-(3-Phenylpropyl)piperidin | Related piperidine | Antiviral activity against HIV |
This table illustrates how structural variations impact the biological profiles of compounds within the same chemical family.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
